molecular formula C32H44F3N3O2S B1673469 Fluphenazine decanoate CAS No. 5002-47-1

Fluphenazine decanoate

Numéro de catalogue B1673469
Numéro CAS: 5002-47-1
Poids moléculaire: 591.8 g/mol
Clé InChI: VIQCGTZFEYDQMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used in psychotropic drug treatments like those relating to schizophrenia .


Molecular Structure Analysis

Fluphenazine decanoate has the following structural formula: C32H44F3N3O2S . Its molecular weight is 591.77 .


Physical And Chemical Properties Analysis

Fluphenazine decanoate has a melting point of 30-32°C, a boiling point of 658.1±55.0 °C (Predicted), and a density of 1.149±0.06 g/cm3 (Predicted) . It is practically insoluble in water, very soluble in ethanol and in methylene chloride, and freely soluble in methanol .

Applications De Recherche Scientifique

Treatment of Schizophrenia

  • Scientific Field : Psychiatry
  • Application Summary : Fluphenazine decanoate is primarily used to treat patients with schizophrenia . It is delivered through a long-acting injection, and used for maintenance therapy .
  • Methods of Application : For most patients, fluphenazine decanoate can control schizophrenic symptoms 4 weeks or longer .
  • Results or Outcomes : This treatment has been found effective in controlling schizophrenic symptoms for extended periods .

Dose Reduction Strategies

  • Scientific Field : Psychiatry
  • Application Summary : Dose reduction strategies for the maintenance treatment of schizophrenia are designed to maintain the benefits of antipsychotic drug therapy while reducing risks .
  • Methods of Application : One approach tested was increasing the interval between injections during intramuscular decanoate antipsychotic treatment . Fifty outpatients with schizophrenia or schizo-affective disorder were randomly assigned to receive 25 mg of fluphenazine decanoate intramuscularly either every 2 weeks or every 6 weeks for 54 weeks in a double-blind design .
  • Results or Outcomes : The two dose regimens did not differ significantly in relapse, symptom, or side effect measures . The every-6-weeks regimen was associated with a significant reduction in total antipsychotic exposure .

Safety And Hazards

Fluphenazine decanoate is not approved for use in older adults with dementia-related psychosis . It can cause serious side effects, including uncontrolled muscle movements in your face, extreme drowsiness or light-headed feeling, strange dreams, or restlessness . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible .

Orientations Futures

There is a need for future large-scale and high-quality studies to investigate the side effects of fluphenazine decanoate . Based on the current evidence, fluphenazine decanoate is an effective treatment for positive symptoms of schizophrenia, but it tends to produce significant extrapyramidal side effects .

Relevant Papers

Several papers have been identified that provide relevant information about Fluphenazine decanoate. These include a review outlining key differences in drug formulations and pharmacokinetics among long-acting injectable antipsychotics , a paper discussing the side-effects of Fluphenazine decanoate , and a Cochrane review comparing the effects and outcomes of Fluphenazine decanoate with other antipsychotics .

Propriétés

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCGTZFEYDQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023069
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine decanoate

CAS RN

5002-47-1
Record name Fluphenazine decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine decanoate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine decanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine O-decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPHENAZINE DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine decanoate
Reactant of Route 2
Reactant of Route 2
Fluphenazine decanoate
Reactant of Route 3
Reactant of Route 3
Fluphenazine decanoate
Reactant of Route 4
Reactant of Route 4
Fluphenazine decanoate
Reactant of Route 5
Reactant of Route 5
Fluphenazine decanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fluphenazine decanoate

Citations

For This Compound
6,790
Citations
NR Schooler, J Levine, JB Severe… - Archives of General …, 1980 - jamanetwork.com
… groups receiving either long-acting injectable fluphenazine decanoate or short-acting oral … much earlier while receiving fluphenazine decanoate rather than fluphenazine hydrochloride. …
Number of citations: 242 jamanetwork.com
DAW Johnson - The British Journal of Psychiatry, 1973 - cambridge.org
… of side-effects in a group of patients treated with fluphenazine decanoate (Modecate) continuously … the age of 65 years, treated with fluphenazine decanoate, was followed up for a mean …
Number of citations: 67 www.cambridge.org
WT Carpenter, Jr, RW Buchanan… - American Journal of …, 1999 - Am Psychiatric Assoc
… Fluphenazine decanoate dose reduction studies have reduced medication doses to 10%–25% of standard doses of fluphenazine decanoate while … biweekly fluphenazine decanoate to …
Number of citations: 79 ajp.psychiatryonline.org
GE Hogarty, NR Schooler, R Ulrich… - Archives of General …, 1979 - jamanetwork.com
… \s=b\The ability of long-acting fluphenazine decanoate and oral fluphenazine hydrochloride to … However, patients who received long-acting fluphenazine decanoate and ST have a …
Number of citations: 544 jamanetwork.com
JP Luo, JW Hubbard, KK Midha - Pharmaceutical research, 1997 - Springer
Purpose. The purpose of the present study was to investigate the pharmacokinetic characteristics of fluphenazine (FLU) and its decanoate (FLU-D) after intravenous and intramuscular …
Number of citations: 25 link.springer.com
F Abbas, T Rajab, O Alsamarrai, N Alhalabi… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
… Fluphenazine decanoate is usually administered by deep … However, the optimal amount of fluphenazine decanoate and the … Fluphenazine decanoate is not intended for use in children …
Number of citations: 5 www.ncbi.nlm.nih.gov
RSM BPharm, GM Peterson, S McLean… - Journal of clinical …, 1995 - Wiley Online Library
… of fluphenazine and higher fluphenazine decanoate dosage. The log … fluphenazine decanoate tended to have poorer clinical control and higher dosages of fluphenazine decanoate…
Number of citations: 22 onlinelibrary.wiley.com
AA Kurland, JH Richardson - Psychopharmacologia, 1966 - Springer
… it was determined that fluphenazinedecanoate had a longer period … the clinical effectiveness of fluphenazine-decanoate. Six male … of fluphenazine-decanoate indicating promising …
Number of citations: 35 link.springer.com
A Keskiner, J Simeon, M Fink… - Archives of General …, 1968 - jamanetwork.com
… oate and the group of patients in whom the psychotropic medication was substituted by fluphenazine decanoate (group 2). There were five patients who did not show a re¬ sponse to …
Number of citations: 19 jamanetwork.com
SR Marder, T Van Putten, J Mintz… - Archives of general …, 1987 - jamanetwork.com
… Our findings encourage the use of doses as low as 5 mg of fluphenazine decanoate every two weeks when the clinician is able and willing to follow up the patient closely and intervene …
Number of citations: 287 jamanetwork.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.